N-(3-chlorophenyl)-2-methyl-4-quinolinamine
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Overview
Description
N-(3-chlorophenyl)-2-methyl-4-quinolinamine, also known as 3-Cl-4-MA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
N-(3-chlorophenyl)-2-methyl-4-quinolinamine has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antimicrobial activities. In addition, it has been investigated for its potential use as an antidepressant and anxiolytic agent.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-2-methyl-4-quinolinamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-methyl-4-quinolinamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune response. In addition, it has been shown to affect the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chlorophenyl)-2-methyl-4-quinolinamine in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using N-(3-chlorophenyl)-2-methyl-4-quinolinamine is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound to ensure that it does not cause harm to the subjects being studied.
Future Directions
There are several future directions for the study of N-(3-chlorophenyl)-2-methyl-4-quinolinamine. One area of research is the development of new analogs with improved biological activities. Another area of research is the investigation of the potential use of N-(3-chlorophenyl)-2-methyl-4-quinolinamine as a therapeutic agent for various diseases, such as cancer and viral infections. Finally, the study of the mechanism of action of N-(3-chlorophenyl)-2-methyl-4-quinolinamine will provide insights into the biochemical and physiological effects of this compound, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-methyl-4-quinolinamine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of certain enzymes and neurotransmitters. While it has several advantages for lab experiments, careful consideration must be given to its potential toxicity. There are several future directions for the study of N-(3-chlorophenyl)-2-methyl-4-quinolinamine, including the development of new analogs and the investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-methyl-4-quinolinamine involves the reaction of 3-chloroaniline with 2-methyl-4-quinolone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the compound is confirmed by spectroscopic methods such as NMR and IR.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c1-11-9-16(14-7-2-3-8-15(14)18-11)19-13-6-4-5-12(17)10-13/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGZHMOZJGBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642692 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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